REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:15])[CH2:5][N:6]1[CH2:11][CH2:10][CH2:9][CH2:8][C:7]1=[N:12][C:13]#[N:14])[CH3:2].C([O-])C.[Na+]>C(O)C>[CH2:1]([O:3][C:4]([C:5]1[N:6]2[CH2:11][CH2:10][CH2:9][CH2:8][C:7]2=[N:12][C:13]=1[NH2:14])=[O:15])[CH3:2] |f:1.2|
|
Name
|
Compound D
|
Quantity
|
16.05 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN1C(CCCC1)=NC#N)=O
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
C(C)[O-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the untreated product was purified by means of column chromatography (hydromatrix as the adsorbent, SiO2, DCM/3% MeOH→DCM/5% MeOH)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(N=C2N1CCCC2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.27 g | |
YIELD: CALCULATEDPERCENTYIELD | 57.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |